molecular formula C19H16BrNO3 B444072 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 351001-10-0

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B444072
CAS No.: 351001-10-0
M. Wt: 386.2g/mol
InChI Key: XMBQRSOISWKIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves several steps. One common synthetic route includes the bromination of 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with similar compounds such as:

These compounds share similar structures but differ in the position or nature of the substituents on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBQRSOISWKIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359746
Record name 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351001-10-0
Record name 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.